1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride 1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775377
InChI: InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-3-11(9-12)13-10-14(13)15(18)17-7-5-16-6-8-17;/h2-4,9,13-14,16H,5-8,10H2,1H3;1H
SMILES:
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC17775377

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride -

Specification

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
IUPAC Name [2-(3-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-3-11(9-12)13-10-14(13)15(18)17-7-5-16-6-8-17;/h2-4,9,13-14,16H,5-8,10H2,1H3;1H
Standard InChI Key LXCAFXGWLWPVOK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2CC2C(=O)N3CCNCC3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>O, with a molecular weight of 190.67 g/mol . Its structure integrates two key components:

  • A piperazine ring, a six-membered heterocycle containing two nitrogen atoms, which enhances solubility and enables hydrogen bonding.

  • A cyclopropylcarbonyl group attached to the piperazine nitrogen, further substituted with a 3-methoxyphenyl ring. The methoxy group (-OCH<sub>3</sub>) at the meta position influences electronic properties and steric interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1021298-67-8
Molecular FormulaC<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>O
Molecular Weight190.67 g/mol
Melting Point175–179°C
SolubilityWater-soluble

Stereochemical Considerations

The cyclopropane ring introduces strain and rigidity, potentially affecting conformational dynamics. Quantum mechanical calculations suggest that the dihedral angle between the cyclopropane and methoxyphenyl groups influences electronic delocalization, though experimental data remain limited.

Synthesis and Reaction Pathways

Synthetic Routes

The primary synthesis involves palladium-catalyzed cross-coupling between a cyclopropane precursor and a piperazine derivative. A representative pathway includes:

  • Cyclopropanation: 3-Methoxyphenyl cyclopropane is synthesized via [2+1] cycloaddition using dichloromethane and a transition metal catalyst.

  • Carbonylation: The cyclopropane is functionalized with a carbonyl group using phosgene or its derivatives.

  • Piperazine Conjugation: The carbonyl group reacts with piperazine under basic conditions, followed by hydrochloride salt formation .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclopropanationPd(OAc)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 80°C65–70%
CarbonylationCO, CuCl<sub>2</sub>, DMF80–85%
Piperazine ConjugationPiperazine, K<sub>2</sub>CO<sub>3</sub>, THF75%

Reaction Mechanisms

The compound participates in nucleophilic acyl substitution due to the electrophilic carbonyl carbon. For example, the piperazine nitrogen can undergo further alkylation or acylation under acidic conditions. Computational studies indicate that the cyclopropane ring’s strain energy (~27 kcal/mol) facilitates ring-opening reactions in the presence of strong nucleophiles .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 175–179°C, consistent with its ionic hydrochloride form . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily due to the cleavage of the cyclopropane ring.

Solubility and Lipophilicity

Despite its hydrochloride salt form enhancing water solubility, the compound’s logP value of 2.1 (calculated) suggests moderate lipophilicity, likely due to the methoxyphenyl group. This property may facilitate membrane permeability in biological systems.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (600 MHz, D<sub>2</sub>O): Signals at δ 3.82 (s, 3H, OCH<sub>3</sub>), 3.10–3.30 (m, 8H, piperazine), and 1.50–1.70 (m, 4H, cyclopropane) .

  • Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup>) m/z 191.1, consistent with the molecular formula .

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a scaffold for CNS drug candidates, particularly antidepressants and anxiolytics. Its piperazine moiety is a common feature in FDA-approved drugs like aripiprazole and trazodone.

Materials Science

The cyclopropane ring’s strain energy makes it a candidate for photo-responsive materials. Under UV light, ring-opening reactions could enable applications in smart coatings or sensors .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 1-(3-Chlorophenyl)piperazine Hydrochloride

Property1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine HCl1-(3-Chlorophenyl)piperazine HCl
Molecular FormulaC<sub>8</sub>H<sub>15</sub>ClN<sub>2</sub>OC<sub>10</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>
Melting Point175–179°C210–212°C
Biological TargetPutative 5-HT receptorsKnown 5-HT<sub>1A</sub> ligand

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